

# Technical Profile: Non-Dioxin-Like PCB 193

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 2,3,3',4',5,5',6-<br>Heptachlorobiphenyl |
| CAS No.:       | 69782-91-8                               |
| Cat. No.:      | B1596461                                 |

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## 2,3,3',4',5,5',6-Heptachlorobiphenyl: Toxicity, Kinetics, and Experimental Analysis[1]

### Executive Summary

PCB 193 (**2,3,3',4',5,5',6-heptachlorobiphenyl**) is a high-molecular-weight, di-ortho-substituted polychlorinated biphenyl (PCB).[1] Unlike coplanar "dioxin-like" congeners (e.g., PCB 126), PCB 193 possesses a non-planar configuration due to steric hindrance from chlorine atoms at the 2 and 6 positions.[1] This structural characteristic precludes high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), classifying it as a Non-Dioxin-Like (NDL) PCB.

Its toxicity profile is distinct, driven primarily by Ryanodine Receptor (RyR) sensitization, calcium signaling dysregulation, and nuclear receptor activation (CAR/PXR) rather than the canonical AhR-mediated gene expression.[1] PCB 193 is highly lipophilic and persistent, with a biological half-life in humans estimated between 10 to 47 years, leading to significant bioaccumulation in adipose and neural tissue.[1]

### Physicochemical & Structural Identity

The toxicity of PCB 193 is a direct function of its chlorination pattern. The lack of chlorine at the 2' and 6' positions on the second ring, combined with the 2,6-substitution on the first, creates a di-ortho structure that forces the phenyl rings into a twisted conformation (approx. 90°).[1]

| Property            | Value / Description  | Significance  |
|---------------------|--|---|
| IUPAC Name          | 2,3,3',4',5,5',6-Heptachlorobiphenyl                       | Unique identifier   |
| Structure           | Di-ortho substituted (2,[1][2][3][4][5][6][7][8][9][10] 6) | Prevents planar alignment; inhibits AhR binding               |
| Classification      | Non-Dioxin-Like (NDL)                                      | Toxicity is AhR-independent (Neuro/Endocrine focus)           |
| Log K <sub>ow</sub> | ~7.4 - 7.9   | Extreme lipophilicity; high bioaccumulation potential         |
| Human Half-Life     | 10 – 47 years  | Long-term persistence in adipose/brain tissue                 |
| Metabolites         | 4-OH-PCB 193; 2'-OH-PCB 193                                | Hydroxylated forms are often more neurotoxic/endocrine-active |

## Mechanistic Toxicology

### 3.1. Primary Vector: Ryanodine Receptor (RyR) Sensitization

The most critical mechanism of action for PCB 193 and structurally similar NDL-PCBs is the sensitization of Ryanodine Receptors (RyR1 and RyR2), which are calcium release channels in the sarcoplasmic/endoplasmic reticulum (SR/ER).

- Mechanism: PCB 193 binds to the RyR complex, stabilizing the channel in an "open" sub-conductance state.[1] This lowers the threshold for channel activation.
- Consequence: Uncontrolled leakage of Ca<sup>2+</sup> from intracellular stores into the cytoplasm.
- Downstream Effects:

- Mitochondrial Stress: Excess cytosolic  $\text{Ca}^{2+}$  is sequestered by mitochondria, leading to depolarization, ROS generation, and potential apoptosis.[1]
- Neurotoxicity: In hippocampal neurons, altered  $\text{Ca}^{2+}$  dynamics impair Long-Term Potentiation (LTP), the cellular basis for learning and memory.[1]

### 3.2. Secondary Vector: CAR/PXR Nuclear Receptor Activation

While PCB 193 does not activate AhR, it is a potent phenobarbital-type inducer of hepatic enzymes via the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

- Pathway: PCB 193 acts as a ligand for CAR/PXR in the hepatocyte cytoplasm, triggering nuclear translocation.[1]
- Gene Target: Upregulation of CYP2B (CAR-mediated) and CYP3A (PXR-mediated) families.
- Toxicological Outcome: Hepatic hypertrophy and altered metabolism of endogenous steroids and xenobiotics.

### 3.3. Metabolic Activation & Endocrine Disruption

PCB 193 undergoes slow biotransformation by CYP enzymes to form hydroxylated metabolites (OH-PCBs), such as 4-OH-PCB 193.

- Thyroid Disruption: OH-PCBs share structural homology with thyroxine (T4). They competitively bind to Transthyretin (TTR), displacing T4 and increasing its clearance, leading to circulating hypothyroxinemia.[1]
- Sulfation: OH-PCBs can be sulfated (e.g., PCB 193 sulfate), which may inhibit sulfotransferase enzymes (SULT1E1), disrupting estrogen homeostasis.[1]

## Experimental Protocols

### Protocol A: [ $^3\text{H}$ ]Ryanodine Binding Assay (RyR Sensitization)

To validate the ability of PCB 193 to sensitize the RyR channel.

- Preparation: Isolate junctional sarcoplasmic reticulum (JSR) vesicles from rabbit skeletal muscle via differential centrifugation.

- Reaction Mix:
  - 100 µg JSR protein.
  - 1 nM [<sup>3</sup>H]Ryanodine (high-affinity ligand that binds only to open channels).
  - Buffer: 20 mM HEPES (pH 7.4), 250 mM KCl, 15 mM NaCl, 50 µM CaCl<sub>2</sub>.[\[1\]](#)
- Treatment: Incubate with PCB 193 (0.1 – 10 µM) dissolved in DMSO (final DMSO <0.5%). Include a DMSO solvent control and PCB 95 (positive control).
- Incubation: 3 hours at 37°C.
- Filtration: Harvest samples on Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure retained radioactivity via liquid scintillation counting.
- Interpretation: An increase in [<sup>3</sup>H]Ryanodine binding relative to control indicates sensitization (locking the channel in an open state).

## Protocol B: In Vitro Hepatic Induction Assay (CAR/PXR Activation)

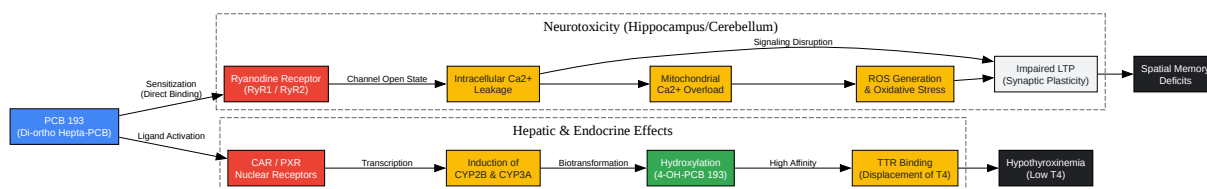
To distinguish NDL-activity (CYP2B/3A) from Dioxin-like activity (CYP1A).

- Cell System: Primary rat hepatocytes (sandwich culture) or HepaRG cells.
- Dosing: Treat cells with PCB 193 (1 – 10 µM) for 48 hours.
  - Positive Controls: Phenobarbital (CYP2B), Rifampicin (CYP3A), TCDD (CYP1A - negative control for NDL).[\[1\]](#)
- RNA Extraction: Isolate total RNA using TRIzol reagent.
- qRT-PCR:
  - Target Primers: Cyp2b1/2, Cyp3a1 (rat) or CYP2B6, CYP3A4 (human).[\[1\]](#)

- Reference Gene: Gapdh or Actb.
- Validation: A specific increase in CYP2B/3A transcripts without significant CYP1A induction confirms the NDL profile.

## Visualizing the Toxicity Pathway[1]

The following diagram illustrates the divergent pathways of PCB 193 toxicity, contrasting its primary neurotoxic mechanism with its hepatic metabolic effects.



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Caption: Mechanistic divergence of PCB 193 toxicity showing RyR-mediated neurotoxicity and CAR/PXR-mediated endocrine disruption.

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## Sources

- 1. Table 1: PCB nomenclature conversion table.a [Two different systems are used for naming PCBs: In the IUPAC system the numbers at the beginning of the name specify the sites where chlorines are attached to the two phenyl rings. In this table, the top row indicates the position of the chlorine atoms one one phenyl ring and the first column their position on the second phenyl ring. Another system developed by Ballschmitter & Zell (1980) assigns a separate number, from 1 to 209, to each of the 209 specific PCB congeners. These numbers are indicated inside the table below. An example how to relate the two systems is provided below the table.] - Figures and Tables [greenfacts.org]
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